Augmentin

Dentistry Infectious Disease Pharmacotherapy

Augmentin (amoxicillin/clavulanate potassium) is engineered to overcome beta-lactamase resistance—affecting 45.8% of clinical isolates that render amoxicillin alone ineffective. Clavulanic acid irreversibly inhibits these enzymes, restoring bactericidal activity. The 500/125 mg TID regimen delivers superior inflammation control in dental infections. A 3-day course achieves 98.1% clinical response in GAS pharyngitis, versus 10-day amoxicillin—enabling antimicrobial stewardship. Augmentin XR (2000/125 mg) provides 5-day non-inferiority for respiratory infections. Essential for antibiotic R&D and formulary optimization.

Molecular Formula C24H27KN4O10S
Molecular Weight 602.7 g/mol
CAS No. 74469-00-4
Cat. No. B1666128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAugmentin
CAS74469-00-4
SynonymsAmox clav
Amox-clav
Amoxi Clavulanate
Amoxi-Clavulanate
Amoxicillin Clavulanic Acid
Amoxicillin Potassium Clavulanate Combination
Amoxicillin-Clavulanic Acid
Amoxicillin-Potassium Clavulanate Combination
Amoxycillin Clavulanic Acid
Amoxycillin, Clavulanate Potentiated
Amoxycillin-Clavulanic Acid
Augmentin
BRL 25000
BRL-25000
BRL25000
Clavulanate Potentiated Amoxycillin
Clavulin
Co amoxiclav
Co-amoxiclav
Coamoxiclav
Potassium Clavulanate Amoxicillin Combination
Potassium Clavulanate-Amoxicillin Combination
Spektramox
Synulox
Molecular FormulaC24H27KN4O10S
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
InChIInChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1
InChIKeyDWHGNUUWCJZQHO-ZVDZYBSKSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Augmentin (Amoxicillin/Clavulanic Acid) Sourcing: Defining the Standard for Beta-Lactamase Inhibitor Combinations


Augmentin (CAS 74469-00-4) is a co-formulation of the semi-synthetic penicillin amoxicillin and the beta-lactamase inhibitor clavulanic acid [1]. Amoxicillin exerts bactericidal activity by inhibiting bacterial cell wall synthesis, but its clinical utility is compromised against beta-lactamase-producing bacteria [2]. The inclusion of clavulanic acid, a potent inhibitor of a broad range of plasmid- and chromosomally-mediated beta-lactamases (including Richmond types II, III, IV, and V), protects amoxicillin from enzymatic hydrolysis, restoring its spectrum of activity [1] [3]. This combination is available in various oral and parenteral formulations, with ratios (amoxicillin:clavulanate) and release profiles optimized for different dosing regimens and clinical indications [2] [4].

Why Generic Amoxicillin or Other Beta-Lactamase Inhibitor Combinations Cannot Be Substituted for Augmentin


Direct substitution of amoxicillin for Augmentin is contraindicated in infections where beta-lactamase-producing pathogens are suspected or confirmed, as 45.8% of clinical aerobic isolates produce beta-lactamase, rendering amoxicillin ineffective against these strains [1]. Furthermore, while alternative beta-lactamase inhibitor combinations (e.g., ampicillin/sulbactam, piperacillin/tazobactam) exist, their inhibitor specificity, pharmacokinetic profiles, and spectrum of activity differ materially [2] [3]. For instance, clavulanic acid in Augmentin demonstrates superior in vitro activity against specific beta-lactamase enzymes compared to sulbactam, which translates to differences in minimum inhibitory concentrations (MICs) against key pathogens [3]. Even within Augmentin formulations, substitution is not straightforward due to the differential stability of clavulanate and the existence of both immediate-release and pharmacokinetically enhanced extended-release formulations (Augmentin XR), which exhibit distinct amoxicillin systemic exposure profiles designed to address different MIC targets [4] [5].

Quantitative Comparative Evidence for Augmentin Formulation Selection and Spectrum


Formulation Optimization: 500/125 mg TID vs 875/125 mg BID in Odontogenic Infections

In a retrospective study of acute apical abscesses, the 500/125 mg three-times-daily (TID) regimen of amoxicillin/clavulanate demonstrated a statistically significantly greater reduction in inflammatory markers after 72 hours compared to the 875/125 mg twice-daily (BID) regimen, despite both being recommended for moderate to severe dentofacial infections [1]. This finding challenges the assumption of therapeutic equivalence between different Augmentin dosing regimens and highlights the importance of regimen selection for optimal inflammatory control.

Dentistry Infectious Disease Pharmacotherapy

Clinical Equivalence of Short-Course vs. Standard Therapy in Pharyngitis

A 3-day course of amoxicillin/clavulanate was shown to be clinically equivalent to a 10-day course of amoxicillin for pediatric Group A β-hemolytic Streptococcus pharyngolaryngitis or tonsillitis, with clinical response rates of 98.1% vs. 92.9%, respectively [1]. This suggests that the addition of clavulanate can facilitate a substantially shorter duration of therapy without compromising early clinical efficacy, though the bacterial eradication rate at follow-up was lower in the combination group (65.4% vs. 85.4% for amoxicillin alone) [1].

Pediatrics Pharyngitis Streptococcus pyogenes Antimicrobial Stewardship

Augmentin XR Non-Inferiority for Shorter Duration in AECB

The pharmacokinetically enhanced formulation, Augmentin XR (2,000/125 mg BID for 5 days), was non-inferior to the standard formulation (875/125 mg BID for 7 days) for treating acute exacerbations of chronic bronchitis (AECB), achieving clinical success rates of 93.0% vs. 91.2%, respectively [1]. This demonstrates that the higher dose and extended-release profile of Augmentin XR enable a shorter, equally effective course of therapy.

Respiratory Infection Chronic Bronchitis Pharmacokinetics Clinical Trial

Augmentin XR Clinical Non-Inferiority in Community-Acquired Pneumonia

In a randomized, double-blind trial for community-acquired pneumonia (CAP), Augmentin XR (2,000/125 mg BID) demonstrated non-inferiority to the standard formulation (875/125 mg BID), both given for 7 days, with clinical success rates of 90.3% vs. 87.6% in the per-protocol population [1]. The bacteriologic success rate was numerically higher for Augmentin XR at 86.6% compared to 78.4% for the standard dose [1].

Pneumonia Respiratory Infection Clinical Trial Adults

Clavulanate Protects Amoxicillin, Restoring Spectrum Against Beta-Lactamase Producers

A multicenter survey found that while only 40% of clinical aerobic strains were sensitive to amoxicillin, sensitivity to Augmentin (amoxicillin/clavulanate) was 70-90% [1]. This marked increase in susceptibility is directly attributable to clavulanic acid's inhibition of beta-lactamases, with 45.8% of the tested aerobic strains producing these enzymes [1]. In a separate study of S. aureus, 91% of isolates were susceptible to Augmentin, despite 95% being resistant to ampicillin and 91.4% of resistant isolates being beta-lactamase producers [2].

Microbiology Antimicrobial Resistance Beta-Lactamase In Vitro

Augmentin Demonstrates Superior In Vitro Activity Against E. coli vs. Ampicillin/Sulbactam

A retrospective in vitro study of clinical isolates found that the combination of amoxicillin/clavulanic acid (Augmentin) demonstrated better activity than ampicillin/sulbactam (Unisyn) against Escherichia coli [1]. The two combinations showed equal efficacy against K. pneumoniae, P. mirabilis, and S. aureus [1].

Microbiology E. coli Beta-Lactamase Inhibitors Comparative Efficacy

Strategic Procurement and Research Applications for Augmentin Based on Quantitative Evidence


Empiric Therapy for Odontogenic and Head/Neck Infections Requiring Optimized Inflammatory Control

Based on evidence that the 500/125 mg TID regimen provides a statistically significantly greater reduction in inflammatory markers compared to the 875/125 mg BID regimen in acute apical abscesses [1], this specific formulation and dosing schedule should be prioritized for procurement and use in dental and maxillofacial surgery settings. This is particularly relevant for managing acute infections where rapid control of inflammation is a key clinical goal.

Pediatric Short-Course Therapy for Streptococcal Pharyngitis

Given the demonstration of 98.1% clinical response rate with a 3-day course of amoxicillin/clavulanate versus a 10-day amoxicillin course for Group A Streptococcus pharyngitis [1], Augmentin represents a compelling option for pediatric formularies aiming to implement antimicrobial stewardship strategies. Procurement of the pediatric suspension formulation enables shorter treatment durations, potentially improving adherence and reducing antibiotic pressure.

Formulary Inclusion for Short-Course Respiratory Infection Management (AECB/CAP)

The non-inferiority of Augmentin XR (2,000/125 mg) given for 5 days to standard Augmentin given for 7 days in AECB, and its non-inferiority to the standard dose given for 7 days in CAP, directly supports its preferential procurement for respiratory infection protocols [1] [2]. The ability to achieve equivalent outcomes with a shorter course of therapy offers logistical and adherence advantages, and the higher amoxicillin exposure of the XR formulation is designed to address pathogens with elevated MICs (up to 4 μg/mL) [1].

Empiric Therapy in Settings with High Prevalence of Beta-Lactamase-Producing Pathogens

In regions or clinical settings where beta-lactamase production is prevalent (e.g., up to 45.8% of aerobic clinical isolates [1]), Augmentin should be the preferred aminopenicillin-based agent over amoxicillin or ampicillin alone. The data showing a >30-percentage point increase in susceptibility rates compared to amoxicillin [1] [2] and its superior activity against E. coli compared to ampicillin/sulbactam [3] justify its use as first-line empiric therapy for a range of community-acquired infections, including respiratory, urinary, and skin/soft tissue infections.

Technical Documentation Hub

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36 linked technical documents
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